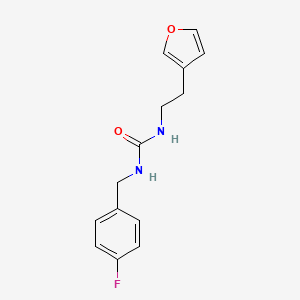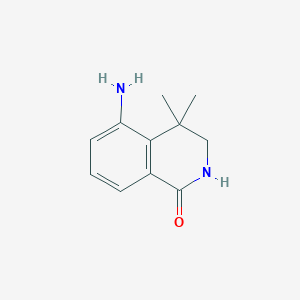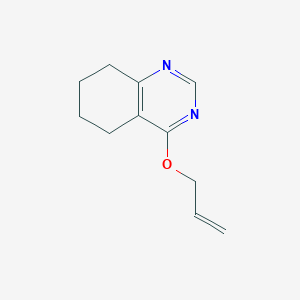![molecular formula C20H23Cl2N3S B2470646 N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-25-7](/img/structure/B2470646.png)
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activities
Several studies involve the synthesis of compounds structurally related to N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, demonstrating potential antimicrobial activities. For instance, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been explored for antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015). These compounds were prepared through a multi-component cyclo-condensation reaction, evaluated for their anti-bacterial and antifungal activities, and some were screened for their anti-inflammatory activity.
Cytotoxic Activities
The research extends to evaluating the cytotoxic activities of related compounds. For example, a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were synthesized and tested for antimicrobial and anticancer activities. Compounds displayed significant activities against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, highlighting their potential as therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Design and Synthesis for Biological Evaluation
Further investigations involve the design and synthesis of novel derivatives for biological evaluation. Research on the synthesis of pyrazolyl 1,3,4-thiadiazines and their antimicrobial evaluation demonstrates the potential of these compounds against microorganisms. Hydrazones derived from these syntheses showed remarkable antibacterial and antifungal activities, with some compounds displaying higher efficacy than standard drugs (Radini, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Preliminary studies suggest that the compound’s bulky and highly lipophilic tricyclic core could play a role in its activity and cytotoxic profile .
Mode of Action
It is hypothesized that the compound interacts with its targets through its tricyclic core
Biochemical Pathways
It is suggested that the compound may have antiviral activity , indicating that it could potentially interfere with viral replication pathways. More research is needed to confirm this and to identify other affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Preliminary studies suggest that the compound may have antiviral activity , which could result in the inhibition of viral replication within host cells.
properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3S/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h4,7-10,13,15,19H,1-3,5-6,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSANZAYSAYVKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)


![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)


![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)